molecular formula C17H13FO4 B5772420 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B5772420
M. Wt: 300.28 g/mol
InChI Key: MXBGQCZQECOVSF-UHFFFAOYSA-N
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Description

The compound 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one (C₁₇H₁₃FO₄; molecular weight: 300.27 g/mol) belongs to the chromen-4-one (flavone) family, characterized by a bicyclic benzopyranone scaffold. Key structural features include:

  • 2-Methyl substitution: Enhances steric stability and modulates electronic properties.
  • 3-(2-Fluorophenoxy) group: Introduces electron-withdrawing fluorine and aromatic phenoxy interactions.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBGQCZQECOVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenol and 7-methoxy-2-methylchromone.

    Coupling Reaction: The 2-fluorophenol is then subjected to a coupling reaction with 7-methoxy-2-methylchromone using a suitable base and a coupling agent such as potassium carbonate (K2CO3) and copper(I) iodide (CuI).

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced flavonoid derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that flavonoids, including derivatives like 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A case study involving chronic inflammatory models highlighted its efficacy in reducing inflammation markers, which could be beneficial for conditions like rheumatoid arthritis.

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; modulates signaling pathwaysJournal of Medicinal Chemistry
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation markersChronic Inflammatory Models
AntioxidantScavenges free radicals; protects against oxidative stressAntioxidants Journal

Case Studies

  • Breast Cancer Model : In a study involving breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, indicating its potential as an anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromen-4-One Derivatives

Substitution Patterns and Molecular Properties

The table below compares substituents, molecular weights, and bioactivities of analogous compounds:

Compound Name (Reference) R3 Position R7 Position R2 Position Molecular Weight (g/mol) Reported Bioactivity
Target compound (hypothetical) 2-Fluorophenoxy Methoxy Methyl 300.27 Not reported
6-Ethyl-7-methoxy-2-methyl-3-phenoxy () Phenoxy Methoxy Methyl, Ethyl 340.35 Not reported
7-Methoxy-3-methyl-2-phenyl () H Methoxy Methyl, Phenyl 280.31 Not reported
5-Hydroxy-7-methoxy-2-methyl () Hydroxymethyl Methoxy Methyl 252.24 Antimicrobial, AChE inhibitory
3-(2-Chlorophenyl)-7-hydroxy-8-piperidinyl () 2-Chlorophenyl Hydroxy Trifluoromethyl 457.85 Not reported
3-Amino-5-(4-chloro-2-phenoxyphenyl)triazole () Triazole core N/A N/A 308.74 Anticonvulsant (ED₅₀ = 1.4 mg/kg)
Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenoxy group in the target compound may offer enhanced electronegativity and metabolic stability compared to chlorinated analogs (e.g., ). Methoxy vs. Phenoxy vs.

Bioactivity Trends: Antimicrobial activity is observed in hydroxy/methoxy-substituted chromenones (e.g., ), suggesting the target compound may share similar properties.

Computational and Pharmacological Predictions

  • Molecular Docking: Fluorine atoms in the 2-fluorophenoxy group may engage in halogen bonding with target proteins, as seen in prenylflavonoid studies ().
  • ADMET Properties : The methoxy group likely improves metabolic stability compared to hydroxy analogs, reducing first-pass metabolism.

Q & A

Q. What are the established synthetic routes for 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, and what experimental conditions optimize yield?

The synthesis of fluorophenoxy-substituted chromenones typically involves:

  • Condensation reactions : For example, reacting substituted phenols with propargyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF, followed by cyclization .
  • Lewis acid catalysis : FeCl₃ in THF has been used to catalyze one-pot reactions between phenols and ethyl phenylpropiolate derivatives, yielding chromenone scaffolds with fluorinated substituents .
  • Oxidative cyclization : Hydrogen peroxide in ethanol with NaOH can facilitate cyclization of chalcone precursors to form the chromenone core . Yield optimization often requires controlled temperature (60–80°C), inert atmospheres, and purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what crystallographic challenges arise?

Structural characterization employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and π-π stacking interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.0371 Å, b = 9.6216 Å) have been reported for similar chromenones .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies carbonyl (C=O) and ether (C-O-C) stretches . Challenges include disorder in fluorophenoxy groups and twinning, which require high-resolution data and robust refinement protocols .

Q. What preliminary biological activities are associated with this compound?

Fluorophenoxy chromenones exhibit:

  • Antimicrobial activity : Tested via MIC assays against bacterial/fungal strains, with structural analogs showing potency linked to electron-withdrawing groups (e.g., -F) enhancing membrane penetration .
  • Antioxidant potential : Fluorinated derivatives may chelate metal ions or scavenge free radicals, similar to natural flavones .
  • Kinase inhibition : Analogous 7-methoxyquinazoline derivatives act as dual EGFR/c-Met inhibitors, suggesting potential anticancer applications .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action?

  • Target identification : Docking into kinase domains (e.g., EGFR or c-Met) using software like AutoDock Vina evaluates binding affinity. Fluorophenoxy groups may occupy hydrophobic pockets, while the chromenone core hydrogen-bonds with catalytic residues .
  • Pharmacokinetic modeling : SwissADME predicts logP (lipophilicity) and bioavailability, critical for optimizing substituents like methoxy groups for blood-brain barrier penetration .
  • Contradiction resolution : Conflicting activity data across studies may arise from assay variability (e.g., cell line differences). Computational validation helps prioritize in vitro targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Replicate studies under controlled conditions (e.g., consistent cell lines, ATP concentrations in kinase assays) .
  • SAR analysis : Compare analogs (e.g., replacing -OCH₃ with -OH) to isolate substituent effects. For example, 7-hydroxy derivatives show reduced activity due to metabolic instability .
  • Meta-analysis : Pool data from multiple sources (e.g., antimicrobial IC₅₀ values) to identify trends obscured by outliers .

Q. How does the fluorophenoxy group influence pharmacokinetics and crystallographic packing?

  • Solubility and logP : The electron-withdrawing -F atom increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups balance this via moderate hydrophilicity .
  • Crystal packing : Fluorophenoxy substituents engage in edge-to-face π-π interactions with aromatic chromenone cores, stabilizing triclinic lattices. Disorder in the fluorophenyl ring complicates refinement but is resolvable with SHELXL’s restraints .

Q. What synthetic modifications improve bioactivity while maintaining structural integrity?

  • Side-chain functionalization : Introducing amino or hydroxyl groups at the 2-methyl position enhances hydrogen-bonding with biological targets .
  • Halogénation patterns : Replacing 2-fluorophenoxy with 4-fluorophenyl improves metabolic stability in in vivo models .
  • Hybrid scaffolds : Coupling with β-nitrostyrene moieties augments anticancer activity via dual kinase inhibition .

Methodological Notes

  • Crystallography : Use SHELXL for high-resolution refinement, particularly for disordered fluorophenyl groups .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .
  • Data reporting : Adhere to IUCr standards for crystallographic data deposition .

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